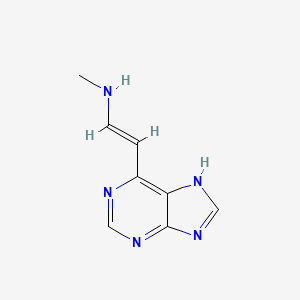
(E)-N-Methyl-2-(9H-purin-6-yl)ethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-Methyl-2-(9H-purin-6-yl)ethenamine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-Methyl-2-(9H-purin-6-yl)ethenamine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and cancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a purine base linked to an ethenamine moiety, which is crucial for its biological interactions. The structural formula can be represented as follows:
This structure allows it to participate in various biochemical pathways, particularly those involving nucleic acid metabolism.
Enzyme Inhibition : One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of enzymes involved in purine metabolism. This inhibition can disrupt DNA synthesis and cell proliferation, making it a candidate for anticancer therapies.
Antitumor Activity : Research indicates that the compound may act as an antitumor agent. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Biological Activity Overview
Research Findings and Case Studies
- Anticancer Properties : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against colorectal carcinoma cell lines. The most potent derivative showed an IC50 value between 44.5 nM and 135.5 nM .
- Enzyme Interaction Studies : Preliminary research suggests that this compound may interact with various enzymes involved in nucleotide metabolism, potentially inhibiting their activity. This interaction could provide insights into its mechanism as an anticancer agent.
- Comparative Analysis with Similar Compounds : The compound's biological activity has been compared with other purine derivatives, highlighting its unique properties due to the ethenamine functionality. For instance, similar compounds like N,N-Dimethylpurine exhibit different pharmacological profiles due to variations in their substituents.
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(E)-N-methyl-2-(7H-purin-6-yl)ethenamine |
InChI |
InChI=1S/C8H9N5/c1-9-3-2-6-7-8(12-4-10-6)13-5-11-7/h2-5,9H,1H3,(H,10,11,12,13)/b3-2+ |
InChI Key |
FLSSODHHUQHWBL-NSCUHMNNSA-N |
Isomeric SMILES |
CN/C=C/C1=C2C(=NC=N1)N=CN2 |
Canonical SMILES |
CNC=CC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















